N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-oxo-1H-isochromene-3-carboxamide
CAS No.: 853891-51-7
Cat. No.: VC6806977
Molecular Formula: C14H11N3O3S2
Molecular Weight: 333.38
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 853891-51-7 |
|---|---|
| Molecular Formula | C14H11N3O3S2 |
| Molecular Weight | 333.38 |
| IUPAC Name | N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-1-oxoisochromene-3-carboxamide |
| Standard InChI | InChI=1S/C14H11N3O3S2/c1-2-21-14-17-16-13(22-14)15-11(18)10-7-8-5-3-4-6-9(8)12(19)20-10/h3-7H,2H2,1H3,(H,15,16,18) |
| Standard InChI Key | FVYBQCFWAIOJRB-UHFFFAOYSA-N |
| SMILES | CCSC1=NN=C(S1)NC(=O)C2=CC3=CC=CC=C3C(=O)O2 |
Introduction
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-oxo-1H-isochromene-3-carboxamide is a heterocyclic compound integrating a thiadiazole ring and an isochromene framework. The presence of these structural motifs suggests potential applications in medicinal chemistry due to their known bioactivity profiles. Thiadiazoles are frequently explored for antimicrobial, anticancer, and anti-inflammatory activities, while isochromenes are associated with antioxidant and enzyme inhibitory properties.
Structural Features
This compound consists of:
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Thiadiazole Ring: A five-membered heterocyclic ring containing sulfur and nitrogen atoms, functionalized with an ethylsulfanyl group at position 5.
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Isochromene Core: A bicyclic structure with a fused benzopyranone moiety.
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Carboxamide Group: Attached to the isochromene framework at position 3.
The combination of these groups provides a unique scaffold for exploring biological interactions and pharmacological potential.
Synthesis Pathways
Although specific synthesis details for this compound are unavailable in the provided results, general strategies for similar compounds include:
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Formation of the Thiadiazole Core: Typically synthesized via cyclization reactions involving thiosemicarbazides and carbon disulfide under basic conditions.
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Coupling with Isochromene Derivatives: The carboxamide linkage can be introduced through amide bond formation between an isochromene carboxylic acid derivative and the thiadiazole amine.
The synthesis often involves mild conditions to preserve functional group integrity and optimize yields.
Biological Activity
While direct studies on this compound are not available in the provided data, related structures suggest potential activities:
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Antimicrobial Activity: Thiadiazoles exhibit broad-spectrum antimicrobial properties by disrupting bacterial or fungal cell processes .
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Anticancer Potential: Isochromene derivatives are known for their cytotoxic effects on tumor cells by inducing apoptosis or inhibiting cell proliferation .
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Anti-inflammatory Properties: The thiadiazole moiety may inhibit enzymes like 5-lipoxygenase (5-LOX), reducing inflammation .
Further experimental validation, such as molecular docking or in vitro assays, is required to confirm these activities.
Analytical Characterization
For compounds like this one, analytical techniques typically include:
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NMR Spectroscopy (¹H and ¹³C): To confirm structural integrity and chemical shifts.
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Mass Spectrometry (MS): For molecular weight determination.
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Infrared Spectroscopy (IR): To identify functional groups (e.g., C=O stretching for carboxamide).
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X-ray Crystallography: To elucidate the three-dimensional arrangement .
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